Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
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Overview
Description
Acetamide, N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary widely, from room temperature to high temperatures, and from atmospheric pressure to high pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Acetamide, N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-: This compound is similar in structure but has a methyl group instead of an ethyl group.
Acetamide, N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-: This compound has a similar structure but different substituents on the indole ring.
Uniqueness
The uniqueness of Acetamide, N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- lies in its specific combination of functional groups and its resulting biological activities. The presence of the triazino and cycloheptyl moieties, along with the indole core, contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H25N5OS |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-cycloheptyl-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H25N5OS/c1-2-13-9-10-16-15(11-13)18-19(22-16)23-20(25-24-18)27-12-17(26)21-14-7-5-3-4-6-8-14/h9-11,14H,2-8,12H2,1H3,(H,21,26)(H,22,23,25) |
InChI Key |
YXSLFPZSKJKEAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CCCCCC4 |
Origin of Product |
United States |
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